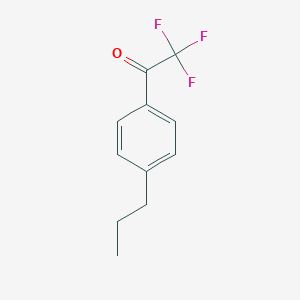

4'-n-Propyl-2,2,2-trifluoroacetophenone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-propylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-2-3-8-4-6-9(7-5-8)10(15)11(12,13)14/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHKCVMNWSBPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375183 | |

| Record name | 4'-n-Propyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107713-67-7 | |

| Record name | 2,2,2-Trifluoro-1-(4-propylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107713-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-n-Propyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-n-Propyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4'-n-Propyl-2,2,2-trifluoroacetophenone, a valuable intermediate in pharmaceutical and agrochemical research. The document details two robust and widely applicable methods: Friedel-Crafts acylation and the Grignard reaction. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the chemical transformations.

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation offers a direct approach to furnishing the aromatic ketone from n-propylbenzene. This electrophilic aromatic substitution reaction utilizes a trifluoroacetylating agent in the presence of a strong Lewis acid catalyst.

Reaction Scheme

Caption: Friedel-Crafts acylation of n-propylbenzene.

Experimental Protocol

A detailed procedure for the Friedel-Crafts acylation of n-propylbenzene is as follows:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane or 1,2-dichloroethane.

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add trifluoroacetic anhydride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension.

-

Aromatic Substrate Addition: Following the addition of the anhydride, add n-propylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of ice-cold water, followed by 2M hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 75-85% | Inferred from similar Friedel-Crafts acylation reactions.[1][2][3] |

| Purity (after purification) | >98% | Inferred from standard purification methods. |

| Reaction Time | 2-6 hours | General knowledge of Friedel-Crafts reactions. |

| Reaction Temperature | 0°C to room temperature | General knowledge of Friedel-Crafts reactions. |

Grignard Reaction Route

An alternative and highly effective method for the synthesis of this compound involves the use of a Grignard reagent. This organometallic reaction provides a powerful tool for carbon-carbon bond formation.

Reaction Scheme

Caption: Grignard reaction for the synthesis of this compound.

Experimental Protocol

The synthesis via a Grignard reaction can be carried out as follows:

Part A: Preparation of the Grignard Reagent (4-Propylphenylmagnesium Bromide)

-

Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry and the system is under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: In the dropping funnel, place a solution of 4-propylbromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction should initiate, as indicated by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating may be required.

-

Grignard Formation: Once the reaction has initiated, add the remaining 4-propylbromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Ethyl Trifluoroacetate

-

Cooling: Cool the freshly prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.

-

Acylation: Add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -70°C during the addition.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at -78°C for an additional 1-2 hours. Then, allow the mixture to slowly warm to room temperature.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final product.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 65-80% | Inferred from similar Grignard reactions with trifluoroacetates.[4] |

| Purity (after purification) | >98% | Inferred from standard purification methods. |

| Reaction Time (Grignard formation) | 2-3 hours | General knowledge of Grignard reagent preparation. |

| Reaction Time (Acylation) | 2-4 hours | Inferred from similar acylation reactions.[4] |

| Reaction Temperature (Acylation) | -78°C to room temperature | Common conditions for Grignard reactions with esters.[4] |

Logical Workflow for Synthesis Route Selection

The choice between the Friedel-Crafts and Grignard routes depends on several factors, including the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Caption: Decision workflow for selecting a synthetic route.

This guide provides a solid foundation for the synthesis of this compound. Researchers should always perform a thorough safety assessment and optimize the reaction conditions for their specific laboratory setup and scale.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4'-n-Propyl-2,2,2-trifluoroacetophenone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4'-n-Propyl-2,2,2-trifluoroacetophenone, a fluorinated aromatic ketone of interest to researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from closely related analogues to provide a thorough understanding of its expected characteristics and potential.

Core Chemical Properties

This compound is an organic compound featuring a propyl-substituted phenyl ring attached to a trifluoroacetyl group. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, enhancing its electrophilicity and potential for biological interactions.

Table 1: General Chemical Properties

| Property | Value |

| IUPAC Name | 1-(4-propylphenyl)-2,2,2-trifluoroethan-1-one |

| CAS Number | 107713-67-7 |

| Molecular Formula | C₁₁H₁₁F₃O |

| Molecular Weight | 216.20 g/mol |

| Canonical SMILES | CCCC1=CC=C(C=C1)C(=O)C(F)(F)F |

| InChI Key | Not readily available |

Table 2: Predicted Physical Properties

| Property | Predicted Value |

| Melting Point | Not readily available |

| Boiling Point | Estimated to be higher than the 165-166 °C of 2,2,2-trifluoroacetophenone[] |

| Density | Estimated to be around 1.1-1.2 g/mL |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. |

Synthesis and Experimental Protocols

The primary synthetic route for this compound is the Friedel-Crafts acylation of n-propylbenzene.[2][3][4] This electrophilic aromatic substitution reaction involves the reaction of n-propylbenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

Proposed Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from n-propylbenzene and trifluoroacetic anhydride.

Materials:

-

n-Propylbenzene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and an addition funnel is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of n-propylbenzene (1 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride via the addition funnel. The temperature should be maintained at or below 5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Applications

While specific biological studies on this compound are not extensively reported, the trifluoroacetophenone scaffold is a known pharmacophore and a key intermediate in the synthesis of various biologically active molecules.

-

Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, including serine proteases and esterases. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues. It is plausible that this compound could exhibit inhibitory activity against certain enzymes.

-

Agrochemicals: Trifluoromethyl-containing compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[5] The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, which are desirable properties for agrochemicals. Research into related structures, such as N-trifluoroacetyl sulfilimine derivatives of anthranilic diamides, has shown insecticidal activity.[6][7]

-

Drug Development: The 4'-substituent can be varied to modulate the pharmacological properties of trifluoroacetophenone derivatives. The n-propyl group in the 4'-position may influence the compound's binding affinity to biological targets and its pharmacokinetic profile. For instance, studies on other 4'-substituted trifluoroacetophenones have explored their potential as anti-inflammatory and analgesic drugs.[8]

Caption: Potential applications of this compound.

Conclusion

This compound is a fluorinated ketone with potential for further investigation in medicinal chemistry and materials science. While specific experimental data is limited, its synthesis via Friedel-Crafts acylation is well-established for analogous compounds. The trifluoroacetophenone core suggests a range of potential biological activities that warrant exploration. This guide provides a foundational understanding for researchers interested in the synthesis and application of this and related compounds. Further experimental studies are necessary to fully elucidate its chemical and biological properties.

References

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl- N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-propylphenyl)ethanone (CAS Number: 107713-67-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential therapeutic uses, and relevant experimental protocols for 2,2,2-trifluoro-1-(4-propylphenyl)ethanone (CAS No. 107713-67-7). This compound belongs to the trifluoroacetophenone class of molecules, which have garnered significant interest as potential inhibitors of malonyl-CoA decarboxylase (MCD). Inhibition of MCD presents a promising therapeutic strategy for metabolic disorders such as ischemic heart disease. While specific biological data for 2,2,2-trifluoro-1-(4-propylphenyl)ethanone is limited in publicly available literature, this guide extrapolates its likely properties and mechanism of action based on extensive research on analogous compounds.[1] This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this and related molecules.

Chemical Properties

2,2,2-Trifluoro-1-(4-propylphenyl)ethanone is a fluorinated aromatic ketone. The presence of the trifluoromethyl group significantly influences its chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 107713-67-7 | N/A |

| Molecular Formula | C₁₁H₁₁F₃O | N/A |

| Molecular Weight | 216.20 g/mol | N/A |

| Appearance | Likely a liquid at room temperature | Inferred |

| Boiling Point | Not explicitly reported | N/A |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Potential Therapeutic Uses and Mechanism of Action

Based on the established activity of structurally related trifluoroacetophenones, 2,2,2-trifluoro-1-(4-propylphenyl)ethanone is a putative inhibitor of malonyl-CoA decarboxylase (MCD).[1][2]

Malonyl-CoA Decarboxylase (MCD) as a Therapeutic Target

Malonyl-CoA is a critical metabolic intermediate that plays a central role in the regulation of fatty acid metabolism. It acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Malonyl-CoA decarboxylase catalyzes the conversion of malonyl-CoA to acetyl-CoA, thereby reducing the cellular concentration of this key regulatory molecule.

In certain pathological conditions, such as myocardial ischemia, the heart's energy metabolism shifts from fatty acid oxidation to glucose oxidation. By inhibiting MCD, the levels of malonyl-CoA increase, leading to the inhibition of CPT-I and a subsequent decrease in fatty acid oxidation. This shift promotes glucose oxidation, which is a more oxygen-efficient process for ATP production, and is considered a protective mechanism in the ischemic heart.

Proposed Signaling Pathway

The proposed mechanism of action for 2,2,2-trifluoro-1-(4-propylphenyl)ethanone as an MCD inhibitor is depicted in the following signaling pathway diagram.

References

An In-depth Technical Guide on the Mechanism of Action of Trifluoroacetophenone Derivatives as Soluble Epoxide Hydrolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoroacetophenone scaffold is a privileged motif in medicinal chemistry, recognized for its ability to impart favorable properties such as metabolic stability and potent target engagement. A significant application of this scaffold is in the design of potent inhibitors for soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of endogenous lipid signaling molecules.[1]

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme that modulates the bioavailability of epoxyeicosatrienoic acids (EETs) by converting them into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and exhibit a range of beneficial physiological effects, including vasodilation, anti-inflammatory actions, and analgesia.[1][2][4] By inhibiting sEH, the concentration and half-life of EETs are increased, offering a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.[3][5][6][7] This guide provides a detailed examination of the mechanism through which trifluoroacetophenone derivatives inhibit sEH, the resulting modulation of signaling pathways, and the experimental protocols used for their characterization.

Core Mechanism of sEH Inhibition

The inhibitory activity of trifluoroacetophenone derivatives against sEH is rooted in their specific interactions with the enzyme's active site. The C-terminal domain of sEH contains the hydrolase catalytic machinery, which includes a catalytic triad of residues (Asp333, Tyr381, and Tyr465) within a hydrophobic binding pocket.[7]

The trifluoroacetophenone moiety plays a crucial role in this interaction. The highly electrophilic ketone carbon, activated by the adjacent trifluoromethyl group, mimics the transition state of the epoxide hydrolysis reaction. This allows the carbonyl oxygen to form strong hydrogen bonds with the key tyrosine residues, Tyr381 and Tyr465, which typically act as hydrogen bond donors to activate the epoxide ring of the natural substrate.[7] Furthermore, the trifluoromethyl group itself can engage in favorable hydrophobic or electrostatic interactions within the active site, enhancing binding affinity. This binding mode effectively blocks the entry and hydrolysis of endogenous EETs.

Modulation of the Arachidonic Acid Signaling Pathway

The therapeutic effects of sEH inhibitors stem from their ability to alter the balance of lipid mediators in the arachidonic acid cascade. By blocking sEH, these inhibitors prevent the degradation of EETs, thereby amplifying their downstream signaling effects.

-

Generation of EETs : Arachidonic acid, released from the cell membrane, is metabolized by CYP epoxygenases to form various regioisomers of EETs (e.g., 14,15-EET, 11,12-EET).[4][8]

-

Action of sEH (Uninhibited State) : In the absence of an inhibitor, sEH rapidly hydrolyzes these bioactive EETs into DHETs, which are generally less active and are more readily excreted.[3][4]

-

Effect of sEH Inhibition : Trifluoroacetophenone derivatives bind to sEH, preventing EET hydrolysis. This leads to a significant increase in the circulating and tissue levels of EETs.

-

Downstream Therapeutic Effects : Elevated EET levels promote vasodilation, reduce inflammation by inhibiting the NF-κB pathway, and exert analgesic effects.[3][4][6][7] Specifically, EETs can inhibit the IκB kinase (IKK), which prevents the degradation of IκB and keeps the pro-inflammatory transcription factor NF-κB sequestered in an inactive state in the cytoplasm.[3][7]

Quantitative Data on sEH Inhibition

The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Various trifluoroacetophenone derivatives and other related compounds have been developed and tested for their sEH inhibitory activity.

| Compound Class / Name | Core Moiety | IC50 (nM) | Notes |

| Urea Derivative (Example) | N,N'-diaryl urea | 0.9 - 55.5 | A widely studied class of potent sEH inhibitors.[9] |

| Amide Derivative (Example) | Amide | 1.06 | Potent inhibition achieved through optimized pharmacophores.[9] |

| PTUPB | Pyrazolyl-benzenesulfonamide | > 100 (sEH only) | A dual COX-2/sEH inhibitor; potency varies by target.[6] |

| sEH inhibitor-16 | Not specified | 2 | A potent reference inhibitor used in cell-based assays.[1] |

| Ciclesonide | Glucocorticoid | 100 | Identified as an sEH inhibitor via high-throughput screening.[10] |

| DuP-697 | COX-2 Inhibitor | 813 | An example of a compound with secondary sEH inhibitory activity.[10] |

Note: IC50 values can vary based on assay conditions and the specific sEH enzyme source (e.g., human, murine).

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds on recombinant human sEH using a fluorescent substrate.[11][12]

Materials:

-

Recombinant human sEH enzyme

-

sEH Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Test compounds (inhibitors) dissolved in DMSO

-

Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(6-methoxy-2-naphthalenyl)methyl cis-((3-phenyloxiranyl)methyl) carbonate (CMNPC)[11]

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Compound Preparation : Prepare serial dilutions of the test compounds in assay buffer.

-

Plate Setup : In a 96-well plate, add assay buffer to each well. Add the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known potent sEH inhibitor).[11]

-

Enzyme Addition : Add the diluted sEH enzyme solution to each well and incubate for a short period (e.g., 5 minutes at 30°C) to allow for inhibitor binding.[11]

-

Reaction Initiation : Initiate the enzymatic reaction by adding the fluorescent substrate solution (e.g., CMNPC, final concentration ~5 µM).[11]

-

Kinetic Measurement : Immediately measure the increase in fluorescence intensity over time (e.g., 10-15 minutes) using a plate reader with excitation and emission wavelengths appropriate for the substrate's product (e.g., Ex: 330 nm, Em: 465 nm for the product of PHOME/CMNPC).[11][12]

-

Data Analysis :

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

-

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]

- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. benchchem.com [benchchem.com]

- 12. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 4'-n-Propyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-n-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. The presence of the trifluoromethyl group is known to significantly influence the chemical and physical properties of organic molecules, often enhancing their metabolic stability, lipophilicity, and biological activity. While specific research on this particular analogue is limited, this guide provides a comprehensive overview of its known properties, a proposed synthetic route based on established chemical principles, and an exploration of its potential biological significance by examining related compounds.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, information from chemical suppliers and predictive models allows for the compilation of its basic properties.

| Property | Value | Source |

| CAS Number | 107713-67-7 | [1] |

| Molecular Formula | C₁₁H₁₁F₃O | [1] |

| Molecular Weight | 216.20 g/mol | [1][2] |

| Predicted Boiling Point | 243.1 ± 40.0 °C | [3] |

| Predicted Density | 1.158 ± 0.06 g/cm³ | [3] |

Proposed Synthesis

There are two primary and well-established methods for the synthesis of 4'-substituted-2,2,2-trifluoroacetophenones: Friedel-Crafts acylation and the addition of an organometallic reagent to a trifluoroacetate derivative. Given the potential for carbocation rearrangement in Friedel-Crafts reactions with a propyl group, the Grignard reaction is presented here as a more reliable proposed route.

Proposed Synthetic Pathway: Grignard Reaction

This method involves the preparation of a Grignard reagent from 4-n-propylbromobenzene, followed by its reaction with ethyl trifluoroacetate.

Caption: Proposed synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar compounds, such as 4'-Bromo-2,2,2-trifluoroacetophenone.[4]

Materials:

-

4-n-propylbromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Dry ice/acetone bath

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 4-n-propylbromobenzene in anhydrous THF and add it to the dropping funnel.

-

Add a small amount of the 4-n-propylbromobenzene solution to the magnesium and gently heat to initiate the reaction.

-

Once the reaction starts, add the remaining 4-n-propylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

In a separate flame-dried flask, dissolve ethyl trifluoroacetate in anhydrous diethyl ether.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the ethyl trifluoroacetate solution via a cannula, maintaining the temperature below -60 °C.

-

After the addition, stir the reaction mixture at -70 °C for 15 minutes and then allow it to gradually warm to room temperature.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Adjust the pH of the aqueous layer to approximately 2 with 1 M HCl.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

-

Potential Biological Activities and Areas for Research

While no specific biological activities have been reported for this compound, the broader class of acetophenone derivatives has shown a wide range of pharmacological effects. The introduction of a trifluoromethyl group can further enhance these properties.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, here is a speculative overview of potential research areas.

Caption: Potential research areas for this compound.

-

Anti-inflammatory and Analgesic Activity: Chalcone derivatives of 4'-fluoro-2'-hydroxyacetophenone have demonstrated anti-inflammatory and analgesic properties.[5] It is plausible that this compound could serve as a precursor for novel compounds with similar activities.

-

Insecticidal Activity: Certain trifluoroacetyl-containing compounds have been investigated as insecticides.[6] The unique combination of the n-propyl and trifluoroacetyl groups could be explored for the development of new crop-protecting agents.

-

Antioxidant Properties: Various acetophenone derivatives have been evaluated for their antioxidant capabilities.[5] The electron-withdrawing nature of the trifluoromethyl group might modulate this activity.

Conclusion

This compound is a compound with limited specific data in the public domain. However, by leveraging knowledge of related chemical syntheses and the biological activities of analogous structures, this guide provides a foundational understanding for researchers. The proposed synthetic protocol offers a viable route for its preparation, opening the door for further investigation into its chemical properties and potential applications in drug discovery and materials science. Further experimental validation is necessary to confirm the predicted properties and explore the hypothesized biological activities.

References

- 1. scbt.com [scbt.com]

- 2. 107713-67-7|2,2,2-Trifluoro-1-(4-propylphenyl)ethan-1-one|BLD Pharm [bldpharm.com]

- 3. Ethanone, 2,2,2-trifluoro-1-(4-propylphenyl)- (9CI) CAS#: 107713-67-7 [m.chemicalbook.com]

- 4. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl- N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4'-n-Propyl-2,2,2-trifluoroacetophenone: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4'-n-Propyl-2,2,2-trifluoroacetophenone. These predictions are derived from the known spectral properties of related compounds, including various substituted acetophenones.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a | 7.95 - 8.05 | Doublet | 8.0 - 8.5 | 2H |

| H-b | 7.30 - 7.40 | Doublet | 8.0 - 8.5 | 2H |

| H-c | 2.65 - 2.75 | Triplet | 7.5 - 8.0 | 2H |

| H-d | 1.60 - 1.70 | Sextet | 7.5 - 8.0 | 2H |

| H-e | 0.90 - 1.00 | Triplet | 7.0 - 7.5 | 3H |

Prediction basis: Analysis of ¹H NMR data for 4'-substituted acetophenones, such as 4'-isopropylacetophenone and 4'-(trifluoromethyl)acetophenone, suggests the aromatic protons will be in a typical para-substituted pattern.[1][2] The chemical shifts of the n-propyl group are estimated based on standard aliphatic chain values with slight downfield shifts due to the aromatic ring.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C-q (CF₃) | 115 - 125 (quartet, ¹JCF ≈ 290 Hz) |

| C-1' | 130 - 135 |

| C-2' & C-6' | 128 - 130 |

| C-3' & C-5' | 125 - 127 |

| C-4' | 150 - 155 |

| -CH₂- (c) | 38 - 40 |

| -CH₂- (d) | 24 - 26 |

| -CH₃ (e) | 13 - 15 |

Prediction basis: The chemical shifts are estimated by comparing data from 4'-isopropylacetophenone, 4'-(trifluoromethyl)acetophenone, and other acetophenone derivatives.[1][3] The trifluoroacetyl group is strongly electron-withdrawing, which influences the carbonyl and trifluoromethyl carbon shifts significantly.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (ketone) | 1690 - 1710 | Strong |

| C=C (aromatic) | 1600 - 1620, 1450 - 1500 | Medium |

| C-F | 1100 - 1300 | Strong |

Prediction basis: The characteristic carbonyl stretch of acetophenones is typically found around 1680-1700 cm⁻¹.[4][5][6] The strong electron-withdrawing effect of the trifluoromethyl group is expected to shift this to a slightly higher wavenumber. The C-F stretches will present as strong bands in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in Mass Spectrum

| m/z | Proposed Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 201 | [M - CH₃]⁺ |

| 187 | [M - C₂H₅]⁺ |

| 147 | [M - CF₃]⁺ |

| 119 | [C₆H₄-C₃H₇]⁺ |

| 105 | [C₆H₅CO]⁺ (from potential rearrangement) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 69 | [CF₃]⁺ |

Prediction basis: The fragmentation pattern is predicted to follow typical pathways for aromatic ketones and trifluoromethyl-containing compounds.[7][8][9] Alpha-cleavage is expected to be a major fragmentation route, leading to the loss of the trifluoromethyl group or parts of the n-propyl chain. The molecular ion peak is anticipated to be observable.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh 5-10 mg of the solid sample into a clean, dry vial.[10]

-

Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃).[10]

-

Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[10]

-

The final solution depth in the NMR tube should be around 4-5 cm.[10]

-

-

Data Acquisition (¹H and ¹³C NMR) :

-

Insert the sample into the NMR spectrometer.[11]

-

Lock the spectrometer onto the deuterium signal of the solvent.[11]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[11]

-

For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).[12]

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.[13] Longer acquisition times or a greater number of scans are usually necessary due to the low natural abundance of ¹³C.[13]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the crystal surface.[14]

-

Lower the press arm to apply firm and even pressure to the sample against the crystal.[14]

-

-

Data Acquisition :

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Data Acquisition (Electron Ionization - EI) :

-

The sample is vaporized and introduced into the ion source.[17][18]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[17][18][19]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[17][18]

-

The detector records the abundance of each ion, generating the mass spectrum.[17][18]

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. rsc.org [rsc.org]

- 2. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum [chemicalbook.com]

- 3. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR [m.chemicalbook.com]

- 4. app.studyraid.com [app.studyraid.com]

- 5. proprep.com [proprep.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. app.studyraid.com [app.studyraid.com]

- 10. chem.latech.edu [chem.latech.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. rsc.org [rsc.org]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

An In-depth Technical Guide to the NMR and Mass Spectrometry of Trifluoromethyl Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of trifluoromethyl ketones. These techniques are indispensable for the structural elucidation and analysis of this important class of compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document details typical spectroscopic data, experimental protocols, and key analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of trifluoromethyl ketones. The presence of the trifluoromethyl group provides a unique spectroscopic handle through ¹⁹F NMR, while ¹H and ¹³C NMR offer complementary structural information.

¹H NMR Spectroscopy

In the ¹H NMR spectra of trifluoromethyl ketones, protons on the carbon alpha to the carbonyl group are typically deshielded and appear at approximately δ 2.0-3.0 ppm. Protons further from the electron-withdrawing trifluoromethylcarbonyl group will resonate at chemical shifts typical for their respective chemical environments. For aromatic trifluoromethyl ketones, the protons on the aromatic ring are influenced by the electron-withdrawing nature of the keto-trifluoromethyl group, often leading to downfield shifts of the ortho and para protons. For example, in 4'-(trifluoromethyl)acetophenone, the aromatic protons appear at δ 8.06 and 7.73 ppm, while the methyl protons are at δ 2.64 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectra of trifluoromethyl ketones are characterized by several key features. The carbonyl carbon (C=O) resonates in the downfield region, typically between δ 170 and 200 ppm. The carbon of the trifluoromethyl group (CF₃) appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a coupling constant of approximately 280-290 Hz.[5] The chemical shift of the CF₃ carbon is typically around δ 115-125 ppm.[5][6] The carbon alpha to the carbonyl group is also deshielded and its signal can be split by the trifluoromethyl group through two-bond coupling (²JCF) with a typical coupling constant of 25-35 Hz.[5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of trifluoromethyl ketones. The trifluoromethyl group typically gives rise to a singlet in the ¹⁹F NMR spectrum, unless there are other fluorine atoms or coupled nuclei in the molecule. The chemical shift of the CF₃ group is sensitive to the electronic environment and can be influenced by solvent polarity.[7][8] Generally, the ¹⁹F chemical shift for trifluoromethyl ketones falls in the range of δ -70 to -85 ppm relative to CFCl₃.[6][7][9]

| Nucleus | Typical Chemical Shift (δ) | Typical Coupling Constants (J) | Notes |

| ¹H | α-protons: 2.0 - 3.0 ppm | Protons on the carbon adjacent to the carbonyl. | |

| Aromatic protons: 7.0 - 8.5 ppm | Influenced by the electron-withdrawing trifluoromethylcarbonyl group. | ||

| ¹³C | Carbonyl (C=O): 170 - 200 ppm | ||

| Trifluoromethyl (CF₃): 115 - 125 ppm | ¹JCF ≈ 280 - 290 Hz (quartet) | ||

| α-Carbon: 30 - 50 ppm | ²JCF ≈ 25 - 35 Hz (quartet) | Carbon adjacent to the carbonyl. | |

| ¹⁹F | Trifluoromethyl (CF₃): -70 to -85 ppm | Typically a singlet, referenced to CFCl₃. |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation patterns of trifluoromethyl ketones, providing valuable information for structural confirmation.

Ionization Techniques

Common ionization techniques for the analysis of trifluoromethyl ketones include Electron Ionization (EI) and Electrospray Ionization (ESI).[10] EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for a wider range of compounds and is often coupled with liquid chromatography (LC-MS).[10]

Fragmentation Patterns

Trifluoromethyl ketones exhibit characteristic fragmentation patterns in their mass spectra. Common fragmentation pathways include:

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon atom is a common fragmentation pathway for ketones.[11][12] This results in the formation of an acylium ion (R-C≡O⁺) and a radical.

-

McLafferty Rearrangement: Ketones with a γ-hydrogen on an alkyl chain can undergo a McLafferty rearrangement.[12][13] This involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-carbon-carbon bond, resulting in the elimination of a neutral alkene.

-

Loss of CF₃: The trifluoromethyl group can be lost as a radical (•CF₃), leading to a fragment ion at [M-69]⁺.[9]

-

Loss of COCF₃: Cleavage of the bond between the aryl or alkyl group and the carbonyl can result in the loss of the trifluoromethylcarbonyl group, leading to a fragment corresponding to the [M-COCF₃]⁺ ion.[9]

| Fragmentation Pathway | Description | Characteristic Ion |

| α-Cleavage | Cleavage of the C-C bond adjacent to the carbonyl group. | [R-C≡O]⁺ or [CF₃-C≡O]⁺ |

| McLafferty Rearrangement | Transfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage. | [M - alkene]⁺ |

| Loss of Trifluoromethyl Radical | Cleavage of the C-CF₃ bond. | [M - 69]⁺ |

| Loss of Trifluoromethylcarbonyl Group | Cleavage of the R-C(O) bond. | [M - COCF₃]⁺ |

Experimental Protocols

NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the trifluoromethyl ketone is soluble. Common solvents include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated acetone (acetone-d₆).

-

Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR is typically used. For ¹⁹F NMR, an external or internal reference standard like hexafluorobenzene (C₆F₆) or trifluoroacetic acid (TFA) can be used, although referencing to the instrument's internal lock frequency is also common.

-

Data Acquisition: Acquire the NMR spectra on a spectrometer with appropriate parameters for each nucleus. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. For ¹⁹F NMR, proton decoupling may also be applied.

Mass Spectrometry Sample Preparation

-

Sample Purity: Ensure the sample is free from non-volatile salts and buffers, especially for ESI-MS, as they can interfere with ionization.[14]

-

Solvent System: Dissolve the sample in a volatile solvent compatible with the ionization source.[14] For LC-MS, the mobile phase serves as the solvent. Common solvents include methanol, acetonitrile, and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Concentration: The optimal concentration depends on the sensitivity of the instrument and the ionization efficiency of the compound. A typical starting concentration for infusion analysis is 1-10 µg/mL. For LC-MS, the concentration will depend on the injection volume and the expected sensitivity.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Visualization of Analytical Workflows

Caption: General workflow for the structural analysis of trifluoromethyl ketones using NMR and MS.

Caption: Common mass spectral fragmentation pathways for trifluoromethyl ketones.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. dovepress.com [dovepress.com]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone, a simple aromatic ketone, serves as a versatile scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of biological activities. The inherent chemical tractability of the acetophenone core allows for systematic structural modifications, making it an ideal template for structure-activity relationship (SAR) studies. Understanding how substituent patterns on the phenyl ring and modifications of the acetyl group influence pharmacological effects is crucial for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the SAR of substituted acetophenones, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to empower researchers in the fields of drug discovery and development. Acetophenones are naturally occurring phenolic compounds found in numerous plant families and fungi, where they can exist in both free and glycosidic forms.[1] Their biological activities are diverse, encompassing antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1]

Core Structure-Activity Relationships of Substituted Acetophenones

The biological activity of substituted acetophenones is intricately linked to the nature, position, and number of substituents on the aromatic ring. These modifications can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Antimicrobial Activity

Substituted acetophenones have demonstrated significant potential as antibacterial and antifungal agents. The SAR studies in this area often focus on the introduction of halogens, hydroxyl, and nitro groups.

Key SAR Insights for Antibacterial Activity:

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro groups at the 3- and 4-positions, has been shown to enhance antibacterial activity.[2][3]

-

Halogens: Bromine substitution at the 3-position is also favorable for antibacterial efficacy.[2][3]

-

Hydroxyl and Alkoxy Groups: A hydroxyl group at the 2-position or an ethoxy group at the 4-position can increase activity.[2][3]

-

Hydrazone Moiety: Incorporation of a hydrazone moiety, particularly with electron-withdrawing groups on the acetophenone ring, can lead to potent antibacterial agents.[4]

Table 1: Antibacterial Activity of Substituted Acetophenones

| Compound | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Nitroacetophenone | 4-NO₂ | Bacillus subtilis | Not specified | [2][3] |

| 3-Nitroacetophenone | 3-NO₂ | Bacillus subtilis | Not specified | [2][3] |

| 3-Bromoacetophenone | 3-Br | Bacillus subtilis | Not specified | [2][3] |

| 2-Hydroxyacetophenone | 2-OH | Bacillus subtilis | Not specified | [2][3] |

| 4-Ethoxyacetophenone | 4-OC₂H₅ | Bacillus subtilis | Not specified | [2][3] |

| 4-Methylacetophenone | 4-CH₃ | Bacillus subtilis | Not specified | [2][3] |

| Hydrazone Derivative 1 | 3-Fluoro-4-methylphenyl (hydrazone) | Staphylococcus aureus | Not specified | [4] |

Enzyme Inhibition

A significant area of research for substituted acetophenones is their ability to inhibit various enzymes, playing a role in a range of diseases from metabolic disorders to neurodegenerative conditions.

Derivatives of acetophenone have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them attractive targets for the management of type 2 diabetes.

Key SAR Insights for α-Glucosidase Inhibition:

-

Benzonate Derivatives: Esterification of hydroxylated acetophenones with substituted benzoic acids can significantly enhance inhibitory activity.[5][6]

-

Alkyl Chain Length: Longer straight-chain alkyl esters at substitution sites can increase α-glucosidase inhibition.[6]

-

Branched and Haloalkyl Chains: The introduction of branched or haloalkyl chains is also favorable for activity.[6]

-

Aromatic Substituents: Electron-withdrawing and sterically large groups on the aromatic ring of the benzonate moiety are essential for enhancing inhibitory potency.[6]

Table 2: α-Glucosidase Inhibitory Activity of Benzonate Derivatives of Acetophenone

| Compound | Substituent on Benzoate Ring | IC₅₀ (µM) | Reference |

| 7d | Not specified | 1.68 - 7.88 | [5][6] |

| 7f | Not specified | 1.68 - 7.88 | [5][6] |

| 7i | Not specified | 1.68 - 7.88 | [5][6] |

| 7n | Not specified | 1.68 - 7.88 | [5][6] |

| 7o | Not specified | 1.68 - 7.88 | [5][6] |

| 7r | Not specified | 1.68 - 7.88 | [5][6] |

| 7s | Not specified | 1.68 - 7.88 | [5][6] |

| 7u | Not specified | 1.68 | [5][6] |

| 7v | Not specified | 1.68 - 7.88 | [5][6] |

| Acarbose (Standard) | - | 54.74 | [6] |

Substituted acetophenones have been investigated as inhibitors of AChE, an enzyme central to the pathology of Alzheimer's disease.

Key SAR Insights for AChE Inhibition:

-

Alkylamine Side Chains: The introduction of alkylamine side chains allows for dual binding to both the catalytic and peripheral anionic sites of AChE.[7]

-

Thiosemicarbazone Moiety: Acetophenone thiosemicarbazones have shown potent inhibitory activity against tyrosinase, another important enzyme. For these compounds, para-substituted derivatives tend to have a higher affinity.[8]

Table 3: Acetylcholinesterase (AChE) and Tyrosinase Inhibitory Activity of Acetophenone Derivatives

| Compound Class | Key Structural Feature | Target Enzyme | IC₅₀ / Kᵢ | Reference |

| Acetophenone-Alkylamine Hybrids | Alkylamine side chain | AChE | 0.13 µM (IC₅₀ for compound 2e) | [7] |

| Acetophenone Thiosemicarbazones | Thiosemicarbazone moiety | Tyrosinase | < 1 µM (IC₅₀ for compounds 5, 6, 8, 9) | [8] |

| Various Acetophenone Derivatives | Varied substitutions | AChE | 71.34 ± 11.25 to 143.75 ± 31.27 µM (Kᵢ) | [9][10] |

Acetophenone derivatives have also been identified as inhibitors of bromodomain and extra-terminal (BET) proteins like BRD4, monoamine oxidase B (MAO-B), and isocitrate dehydrogenase 1 (IDH1).[11][12][13]

Table 4: Inhibitory Activity of Acetophenone Derivatives Against Various Enzymes

| Compound Class | Target Enzyme | IC₅₀ / EC₅₀ | Key SAR Finding | Reference |

| 1-(2-hydroxyphenyl)ethan-1-one derivatives | BRD4 | 0.18 µM (IC₅₀ for compound 9) | The acetophenone core acts as an effective KAc residue mimic. | [11] |

| Acetophenone derivatives with benzyloxy substituents | MAO-B | 11.7 nM (IC₅₀ for compound 2e) | Halogen-substituted benzyloxy groups at C3 and C4 are favorable. | [12] |

| Dibromoacetophenones | mIDH1 (R132H/R132C) | 58.0 nM (IC₅₀ for compound 27j against R132C) | Iterative SAR led to subnanomolar potency. | [13] |

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory and antioxidant properties of acetophenone derivatives are well-documented, with specific structural features enhancing these activities.

Key SAR Insights for Anti-inflammatory and Antioxidant Activity:

-

Hydroxylation: The presence and position of hydroxyl groups on the phenyl ring are crucial for choleretic (bile-flow-promoting) and antioxidant activity. 2,4,6-trihydroxyacetophenone was identified as a potent choleretic agent.[14]

-

Chalcone Structure: Benzylideneacetophenones (chalcones) with electron-donating groups on the para-position of both aromatic rings exhibit enhanced anti-inflammatory, antioxidant, and antiulcer activities.[15]

-

Hydrazone Moiety: Acetophenone benzoylhydrazones, particularly those with multiple hydroxyl substitutions, are potent radical scavengers.[16]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies. Below are outlines of key experimental protocols cited in the literature for evaluating the biological activity of substituted acetophenones.

Enzyme Inhibition Assays

This spectrophotometric method is widely used to determine AChE activity.

-

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

-

Add AChE enzyme solution and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Monitor the absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.

-

Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

-

Procedure:

-

In a 96-well plate, add phosphate buffer (pH 6.8), the test compound at various concentrations, and α-glucosidase solution.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Add the substrate pNPG to start the reaction and incubate for another period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Acarbose is typically used as a positive control.

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

Antimicrobial Susceptibility Testing

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

-

Procedure:

-

Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by using a colorimetric indicator of microbial growth.

-

Signaling Pathways and Experimental Workflows

The biological effects of substituted acetophenones are often mediated through the modulation of specific intracellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.

MAPK Signaling Pathway in Inflammation

Certain benzylideneacetophenone derivatives have been shown to alleviate arthritic symptoms by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in inflammation.[17]

Caption: Modulation of the MAPK and NF-κB signaling pathways by a benzylideneacetophenone derivative to reduce inflammation.

General Experimental Workflow for SAR Studies

The process of conducting SAR studies involves a cyclical process of design, synthesis, and biological evaluation.

Caption: A typical iterative workflow for the structure-activity relationship (SAR) studies of substituted acetophenones.

Conclusion

Substituted acetophenones represent a privileged scaffold in drug discovery, with derivatives exhibiting a remarkable diversity of biological activities. The SAR landscape of this compound class is rich and varied, with specific substitution patterns correlating strongly with efficacy against different biological targets. This guide has synthesized key quantitative data, outlined essential experimental protocols, and visualized relevant signaling pathways to provide a comprehensive resource for researchers. A thorough understanding of the principles laid out herein will facilitate the design of next-generation acetophenone-based therapeutics with enhanced potency and selectivity. The continued exploration of this versatile chemical scaffold holds significant promise for addressing a wide range of unmet medical needs.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of acetophenone deri...: Ingenta Connect [ingentaconnect.com]

- 8. mdpi.com [mdpi.com]

- 9. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Choleretic activity of phloracetophenone in rats: structure-function studies using acetophenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

4'-n-Propyl-2,2,2-trifluoroacetophenone as a building block in organic synthesis

Application Notes and Protocols: 4'-n-Propyl-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of this compound as a versatile building block in organic synthesis, with a focus on its relevance to pharmaceutical and materials science research. The protocols provided are based on established methodologies for analogous compounds and are intended to serve as a starting point for experimental design.

Introduction

This compound is a fluorinated aromatic ketone that holds significant potential as a key intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethyl group (CF3) imparts unique electronic properties, enhancing the chemical reactivity of the carbonyl group and often conferring desirable characteristics such as increased metabolic stability and bioavailability in drug candidates.[1] The n-propyl group at the 4-position of the phenyl ring provides a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of target molecules.

Fluorinated compounds are of growing importance in the pharmaceutical and agrochemical industries.[1] Trifluoromethylated ketones, in particular, serve as valuable precursors for the synthesis of a wide range of biologically active compounds and advanced materials.[1]

Physicochemical and Spectroscopic Data

| Property | Estimated Value |

| Molecular Formula | C₁₁H₁₁F₃O |

| Molecular Weight | 216.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~190-200 °C (at 760 mmHg) |

| Density | ~1.2 g/mL |

| Refractive Index | ~1.47 |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.9 (d, 2H), 7.3 (d, 2H), 2.6 (t, 2H), 1.7 (m, 2H), 0.9 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 180 (q), 150, 130, 129, 128, 117 (q), 38, 24, 14 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -72 |

Applications in Organic Synthesis

Intermediate for Active Pharmaceutical Ingredients (APIs)

The trifluoroacetyl group is a key pharmacophore in various drugs. This compound can serve as a precursor for compounds targeting a range of therapeutic areas.

-

Enzyme Inhibitors : The trifluoromethyl ketone moiety can act as a potent inhibitor of various enzymes, such as proteases and esterases, by forming stable hemiacetal or hemiketal adducts with active site residues.

-

Synthesis of Heterocycles : The carbonyl group can be a reactive handle for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, it can undergo condensation reactions to form pyrazoles, a core structure in drugs like Celecoxib.

Building Block for Advanced Materials

The incorporation of fluorine can enhance the thermal and chemical stability of polymers and other materials.[1] this compound can be used in the synthesis of:

-

Fluorinated Polymers : With high thermal stability and desirable dielectric properties.[1]

-

Liquid Crystals : Where the rigid aromatic core and the flexible alkyl chain can contribute to the formation of liquid crystalline phases.

Organocatalysis

Trifluoroacetophenones have been shown to act as efficient organocatalysts for various transformations. For example, 2,2,2-trifluoroacetophenone catalyzes the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[2][3] The 4'-n-propyl derivative could potentially be explored for similar catalytic applications.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone.[4] It involves the Grignard reaction of 4-n-propylmagnesium bromide with ethyl trifluoroacetate.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

4-n-Propylbromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Dry ice/acetone bath

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-n-propylbromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating if necessary.

-

Once the reaction starts, add the remaining 4-n-propylbromobenzene solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethyl Trifluoroacetate:

-

In a separate flame-dried flask, dissolve ethyl trifluoroacetate (1.1 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the ethyl trifluoroacetate solution via a cannula, maintaining the temperature below -60 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

-

Protocol 2: Knoevenagel Condensation for the Synthesis of a Chalcone Derivative

This protocol describes a general procedure for the condensation of this compound with an aromatic aldehyde to form a trifluoromethylated chalcone, a common scaffold in medicinal chemistry.

Reaction Workflow:

Figure 2: Workflow for Knoevenagel Condensation.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

-

Base Addition:

-

Slowly add the aqueous NaOH solution dropwise to the stirred mixture.

-

A color change or the formation of a precipitate may be observed.

-

-

Reaction:

-

After the addition of the base, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure chalcone derivative.

-

Conclusion

This compound is a promising building block for the synthesis of a variety of organic molecules with potential applications in drug discovery and materials science. Its unique combination of a reactive trifluoromethyl ketone and a lipophilic n-propyl-substituted aromatic ring makes it an attractive starting material for creating novel compounds with tailored properties. The provided protocols offer a foundation for researchers to explore the synthetic utility of this compound.

References

Application Notes and Protocols for Friedel-Crafts Acylation with Trifluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for conducting Friedel-Crafts acylation reactions using trifluoroacetic anhydride (TFAA). This powerful reaction is a cornerstone in organic synthesis for the formation of aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. The use of TFAA offers several advantages, including milder reaction conditions and the avoidance of traditional, more hazardous Lewis acids.

Introduction

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. While traditionally reliant on strong Lewis acid catalysts like aluminum chloride, modern methodologies have sought greener and more efficient alternatives. Trifluoroacetic anhydride, either as a promoter or in conjunction with a catalyst, facilitates the acylation of aromatic compounds with carboxylic acids or acid anhydrides. This approach is particularly effective for electron-rich aromatic substrates and can often be conducted under solvent-free conditions.[1][2][3] The reaction proceeds through the in-situ formation of a mixed anhydride or a highly reactive acylium ion, which then acylates the aromatic ring.[2]

Data Presentation

The following tables summarize quantitative data from various reported Friedel-Crafts acylation reactions using trifluoroacetic anhydride, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Trifluoroacetic Acid/Trifluoroacetic Anhydride Catalyzed Acylation [1]

| Aromatic Substrate | Acylating Agent | Catalyst System | Molar Ratio (Substrate:Acylating Agent:TFAA) | Solvent | Temp. | Time (h) | Conversion/Yield (%) |

| Anisole | Acetic Anhydride | Trifluoroacetic Acid | 1:2: - (0.8mL TFA) | Trifluoroacetic Acid | RT | 1.5 | 100 |

| Anisole | Benzoic Acid | Trifluoroacetic Acid/TFAA | 1.5:1:2 | Trifluoroacetic Acid | RT | 12 | 98 |

| Isobutylbenzene | Acetic Anhydride | Trifluoroacetic Acid | 1:1.5: - (2mL TFA) | Trifluoroacetic Acid | 100°C | 56 | 78 |

Table 2: Metal Triflate Catalyzed Acylation in the Presence of TFAA [4]